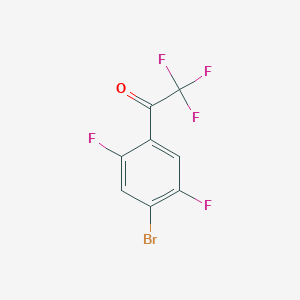

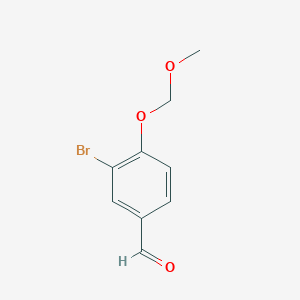

3-Bromo-4-(methoxymethoxy)benzaldehyde

Overview

Description

The compound 3-Bromo-4-(methoxymethoxy)benzaldehyde is a brominated aromatic aldehyde with a methoxymethoxy substituent. It is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simpler aromatic compounds. For instance, a natural product with a similar structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, was synthesized from vanillin through bromination, oxidation, and esterification, achieving a total yield of 66.4% . These methods demonstrate the feasibility of synthesizing complex molecules through multi-step reactions, which could be adapted for the synthesis of 3-Bromo-4-(methoxymethoxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a similar compound was determined by X-ray analysis, revealing an orthorhombic crystal system . Another study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, highlighting the importance of hydrogen bonds and other non-covalent interactions in the formation of two-dimensional architectures . These findings suggest that 3-Bromo-4-(methoxymethoxy)benzaldehyde may also exhibit interesting structural features that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds has been explored in various studies. For instance, the regioselective O-Demethylation of aryl methyl ethers has been achieved using BBr3, followed by the addition of MeOH . Additionally, the reactivity descriptors of a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, were studied using DFT calculations, indicating that solvation can alter the values of these descriptors . These studies provide insights into the potential chemical reactions that 3-Bromo-4-(methoxymethoxy)benzaldehyde could undergo, such as demethylation or participation in condensation reactions to form Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT, revealing information about ionization energy, hardness, and electrophilicity . The spectroscopic studies of another related compound provided insights into its electronic properties and vibrational modes . These analyses are crucial for understanding the behavior of 3-Bromo-4-(methoxymethoxy)benzaldehyde in different environments and could predict its reactivity and stability.

Scientific Research Applications

Synthesis Processes

- Synthetic Improvements : 3-Bromo-4-(methoxymethoxy)benzaldehyde has been a key intermediate in improving the synthesis of related compounds. For instance, a process for synthesizing 3,4,5-trimethoxy benzaldehyde has been reported, where the reaction of p-hydroxy benzaldehyde with bromine forms a derivative which is further methylated (Feng, 2002).

Chemical and Physical Properties

- Structural and Vibrational Analysis : The structure and molecular parameters of similar bromo-methoxymethoxy compounds, like 4-bromo-3-(methoxymethoxy) benzoic acid, have been determined using theoretical models. This analysis includes reactivity descriptors, solvent influence, vibrational assessments, and non-linear optical properties, which are crucial for understanding the compound’s behavior in various conditions (Yadav et al., 2022).

Medicinal Chemistry and Biological Applications

- Synthesis of Bioactive Compounds : The compound has been used as a precursor in the synthesis of various bioactive molecules. For instance, an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol involved the use of 3-hydroxy-4-methoxy-benzaldehyde, a related compound, as a starting material. This showcases its role in forming complex, biologically active structures (Banerjee et al., 2013).

Material Science and Engineering

- Crystallographic Studies : The crystal structures of compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate, a related compound, have been compared and studied, providing insights into the formation of two-dimensional architectures through specific interactions. Such studies are essential for understanding the material properties of these compounds (Suchetan et al., 2016).

Future Directions

The future directions of 3-Bromo-4-(methoxymethoxy)benzaldehyde could involve its use in further chemical syntheses and studies. For example, it has been used in the total synthesis of engelhardione and as a starting reagent for the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .

properties

IUPAC Name |

3-bromo-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLQQALKAOQXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methoxymethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)